molecular formula C16H23ClO3S B13734135 Chlorosulfurous acid, 2-[4-(1,1-dimethylethyl)phenoxy]cyclohexyl ester CAS No. 3021-31-6

Chlorosulfurous acid, 2-[4-(1,1-dimethylethyl)phenoxy]cyclohexyl ester

Cat. No.: B13734135
CAS No.: 3021-31-6
M. Wt: 330.9 g/mol
InChI Key: WAAUJYWIXWENKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorosulfurous acid, 2-[4-(1,1-dimethylethyl)phenoxy]cyclohexyl ester is a chemical compound with the molecular formula C16H23ClO3S and a molecular mass of 330.87 g/mol . This compound is known for its unique structure, which includes a chlorosulfurous acid ester linked to a cyclohexyl group and a tert-butylphenoxy group. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chlorosulfurous acid, 2-[4-(1,1-dimethylethyl)phenoxy]cyclohexyl ester typically involves the reaction of chlorosulfurous acid with 2-[4-(1,1-dimethylethyl)phenoxy]cyclohexanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Chlorosulfurous acid, 2-[4-(1,1-dimethylethyl)phenoxy]cyclohexyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Chlorosulfurous acid, 2-[4-(1,1-dimethylethyl)phenoxy]cyclohexyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of chlorosulfurous acid, 2-[4-(1,1-dimethylethyl)phenoxy]cyclohexyl ester involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Sulfurous acid, 2-[4-(1,1-dimethylethyl)phenoxy]cyclohexyl 2-propynyl ester
  • Sulfurous acid, 2-(p-tert-butylphenoxy)cyclohexyl 2-propynyl ester
  • 2-(p-tert-Butylphenoxy)cyclohexyl propargyl sulfite

Uniqueness

Chlorosulfurous acid, 2-[4-(1,1-dimethylethyl)phenoxy]cyclohexyl ester is unique due to its specific ester linkage and the presence of both a cyclohexyl group and a tert-butylphenoxy group. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

CAS No.

3021-31-6

Molecular Formula

C16H23ClO3S

Molecular Weight

330.9 g/mol

IUPAC Name

1-tert-butyl-4-(2-chlorosulfinyloxycyclohexyl)oxybenzene

InChI

InChI=1S/C16H23ClO3S/c1-16(2,3)12-8-10-13(11-9-12)19-14-6-4-5-7-15(14)20-21(17)18/h8-11,14-15H,4-7H2,1-3H3

InChI Key

WAAUJYWIXWENKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2CCCCC2OS(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.